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acid

Cat. No.: B1303782 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Methylsulfonyl)phenylboronic acid, a versatile organoboron compound, has emerged as

a critical building block in modern medicinal chemistry. Its unique structural features and

reactivity have positioned it as a key intermediate in the synthesis of complex pharmaceutical

agents, most notably in the development of targeted therapies. This technical guide provides a

comprehensive overview of the discovery, synthesis, and application of 2-
(Methylsulfonyl)phenylboronic acid, with a focus on its role in the creation of innovative

therapeutics.

Physicochemical Properties
2-(Methylsulfonyl)phenylboronic acid is a white to off-white crystalline powder. A summary of

its key physicochemical properties is presented in Table 1.
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Property Value Reference

CAS Number 330804-03-0 [1][2]

Molecular Formula C₇H₉BO₄S [1][2]

Molecular Weight 200.02 g/mol [1][2]

Melting Point 84 °C [2]

Appearance
White to off-white crystalline

powder
[2]

Purity 97 - 105% (by titration) [2]

Solubility Soluble in DMSO

Synthesis of 2-(Methylsulfonyl)phenylboronic Acid
The synthesis of 2-(Methylsulfonyl)phenylboronic acid is typically achieved through a

lithium-halogen exchange reaction, a powerful method for the formation of organolithium

reagents, followed by quenching with a borate ester. This process is favored for its efficiency

and applicability to a wide range of substrates.

Experimental Protocol: Synthesis via Lithium-Halogen
Exchange
This protocol describes a representative procedure for the synthesis of 2-
(Methylsulfonyl)phenylboronic acid from 2-bromophenyl methyl sulfone.

Materials:

2-Bromophenyl methyl sulfone

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate
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1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Standard glassware for anhydrous reactions

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, a dropping funnel, and an argon inlet is charged with 2-bromophenyl methyl

sulfone (1.0 equivalent) and anhydrous THF.

The solution is cooled to -78 °C in a dry ice/acetone bath.

n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the

internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1

hour.

Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature

remains below -70 °C.

After the addition is complete, the reaction mixture is allowed to slowly warm to room

temperature and is stirred overnight.

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

The aqueous layer is extracted with ethyl acetate (3 x).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel or by recrystallization

to afford 2-(methylsulfonyl)phenylboronic acid.

Expected Yield and Characterization:

While specific yields can vary, this method is generally expected to provide the product in good

yield. Characterization of the final product would be confirmed by spectroscopic methods such

as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: The Synthesis of
Ivacaftor (VX-770)
A prime example of the utility of 2-(Methylsulfonyl)phenylboronic acid is its role as a key

precursor in the synthesis of Ivacaftor (VX-770).[3] Ivacaftor is a groundbreaking therapeutic for

the treatment of cystic fibrosis in patients with specific mutations in the cystic fibrosis

transmembrane conductance regulator (CFTR) gene.[3] The synthesis of Ivacaftor involves a

crucial Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a

carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling in the
Synthesis of an Ivacaftor Intermediate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-
(Methylsulfonyl)phenylboronic acid with a suitable quinoline derivative, a key step in the

synthesis of Ivacaftor.

Materials:

2-(Methylsulfonyl)phenylboronic acid (1.2 equivalents)

Appropriate halo-quinoline derivative (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

Solvent (e.g., 1,4-dioxane/water, toluene)
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Argon or Nitrogen gas supply

Standard glassware for inert atmosphere reactions

Procedure:

To a Schlenk flask under an inert atmosphere, add the halo-quinoline derivative, 2-
(Methylsulfonyl)phenylboronic acid, the palladium catalyst, and the base.

Add the degassed solvent mixture.

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for

several hours, with the progress monitored by TLC or LC-MS.

Upon completion, the reaction mixture is cooled to room temperature.

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water

and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by flash column chromatography to yield the coupled product.

Mechanism of Action: Ivacaftor as a CFTR
Potentiator
Ivacaftor functions as a CFTR potentiator.[3][4] In individuals with certain CFTR mutations, the

CFTR protein is present on the cell surface but functions improperly, acting as a faulty ion

channel.[4] Ivacaftor directly binds to the CFTR protein and increases the probability that the

channel is open, thereby enhancing the transport of chloride ions across the cell membrane.[3]

[4][5] This helps to restore the balance of salt and water on the epithelial surface, leading to a

thinning of the thick, sticky mucus characteristic of cystic fibrosis.

The following diagram illustrates the workflow for the synthesis of an Ivacaftor intermediate and

the subsequent mechanism of action of Ivacaftor.
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Synthetic Workflow Mechanism of Action

2-Bromophenyl
methyl sulfone

Lithium-Halogen Exchange
(n-BuLi, -78 °C)

Aryllithium Intermediate

Borylation
(Triisopropyl borate)

2-(Methylsulfonyl)phenylboronic acid

Suzuki-Miyaura Coupling
(Pd catalyst, Base)

Halo-quinoline
Derivative

Ivacaftor Intermediate

Mutated CFTR Protein
(Gating Defect)

Binding to CFTR

Ivacaftor (VX-770)

Increased Channel
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Enhanced Chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1303782#discovery-of-2-methylsulfonyl-
phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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